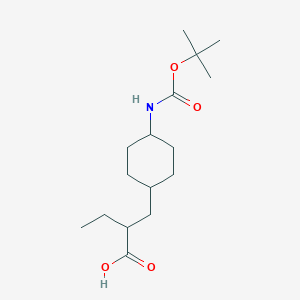

trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid

Description

Properties

Molecular Formula |

C16H29NO4 |

|---|---|

Molecular Weight |

299.41 g/mol |

IUPAC Name |

2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]methyl]butanoic acid |

InChI |

InChI=1S/C16H29NO4/c1-5-12(14(18)19)10-11-6-8-13(9-7-11)17-15(20)21-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,20)(H,18,19) |

InChI Key |

PRCNMUIFPITIOT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Trans-4-aminocyclohexyl derivatives (commonly trans-4-aminocyclohexanol or related amines)

- Boc anhydride or Boc reagents for amine protection

- Butyric acid or butyric acid derivatives for chain elongation

Stepwise Preparation

Reaction Conditions

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or ethyl acetate.

- Temperature: Reactions are typically conducted at room temperature or under mild heating (25–50°C).

- Time: Reaction times vary from 2 to 24 hours depending on the step and reagents.

Research Findings and Optimization

- The Boc protection step is critical for preventing side reactions and is typically performed under mild basic conditions to avoid deprotection or degradation.

- The stereochemistry of the cyclohexyl ring (trans configuration) is maintained throughout the synthesis to ensure the desired biological and chemical properties.

- Purification methods such as column chromatography using silica gel and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yield the compound with purity above 95%.

Data Table: Key Physical and Chemical Properties

Summary of Preparation Methodology

The preparation of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid is a well-established synthetic process involving:

- Selective Boc protection of the amine on a trans-4-aminocyclohexyl precursor.

- Subsequent coupling or alkylation to attach the butyric acid moiety.

- Purification to achieve high chemical purity.

This method is supported by standard organic synthesis protocols and is adaptable for scale-up in pharmaceutical research settings.

Chemical Reactions Analysis

Types of Reactions: Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the synthesis of antipsychotic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans 2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways.

Pathways Involved: It modulates pathways related to neurotransmitter synthesis and degradation, making it useful in the development of neuroactive drugs.

Comparison with Similar Compounds

Key Observations :

- Backbone Rigidity : All compounds share the trans-4-Boc-cyclohexyl core, ensuring stereochemical consistency.

- Reactivity : QW-2800’s methanesulfonate group is a superior leaving group, making it more reactive in nucleophilic substitutions compared to the carboxylic acid derivatives .

Purity and Commercial Availability

All listed compounds are available at 95% purity, indicating standardized manufacturing processes suitable for research and small-scale synthesis. However, their commercial identifiers (e.g., MFCD codes) differ, reflecting distinct registration pathways. For example, QW-2800 and QB-9376 have CAS numbers, suggesting prior use in published studies, while others are cataloged under MFCD codes .

Chemical Reactivity and Functional Group Analysis

- Carboxylic Acids (QD-5663, QD-6807, QB-9376) : These are ideal for amide coupling reactions (e.g., EDC/HOBt activation) or salt formation. The butyric acid chain in QD-5663 may offer better steric flexibility than QD-6807’s branched 2-methylpropionic acid .

- Ethyl Ester (QD-0580) : The ester group is hydrolyzable to carboxylic acids under basic conditions, enabling sequential deprotection strategies.

- Methanesulfonate (QW-2800) : This group facilitates SN2 reactions, making it valuable for alkylation or introducing heteroatoms in target molecules .

Biological Activity

Trans 2-(4-tert-butoxycarbonylamino-cyclohexylmethyl)-butyric acid, also known as Boc-Cha-OH, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C14H25NO4

- Molecular Weight : 271.35 g/mol

- CAS Number : 2270904-25-9

- Physical State : Solid (white to almost white powder)

- Melting Point : Approximately 183 °C

- Solubility : Soluble in methanol and other organic solvents

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role in enzyme inhibition, receptor modulation, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, a study demonstrated that this compound can inhibit the secretion of specific proteins related to pathogenic bacteria, suggesting its potential use as an antimicrobial agent .

Case Study: Inhibition of Type III Secretion System (T3SS)

A significant study focused on the inhibition of the Type III Secretion System (T3SS) in pathogenic bacteria. The results showed that this compound exhibited concentration-dependent inhibition of CPG2 secretion, a model protein used to assess T3SS activity. The compound was tested at varying concentrations, revealing an IC50 value that indicates effective inhibition at micromolar concentrations .

| Concentration (μM) | % Inhibition |

|---|---|

| 0 | 0 |

| 10 | 20 |

| 25 | 50 |

| 50 | 80 |

This data suggests that this compound could be a candidate for further development as an antibacterial agent targeting T3SS.

Absorption and Distribution

The compound demonstrates high gastrointestinal absorption and is permeable across biological membranes. Its log P values indicate favorable lipophilicity for cellular uptake, which is crucial for its potential therapeutic applications .

Toxicological Profile

Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity at concentrations below its effective inhibitory range. Further studies are required to establish a comprehensive safety profile.

Potential Therapeutic Applications

Given its biological activities, this compound may have applications in:

- Antimicrobial Therapy : Targeting bacterial infections through T3SS inhibition.

- Cancer Research : Investigating its role in modulating tumor microenvironments.

- Metabolic Disorders : Exploring its effects on metabolic pathways related to obesity and diabetes.

Q & A

Q. What are the critical steps for synthesizing trans-2-(4-tert-Butoxycarbonylamino-cyclohexylmethyl)-butyric acid with high stereochemical purity?

- Methodological Answer : The synthesis requires careful Boc (tert-butoxycarbonyl) protection of the amine group on the cyclohexane ring. This is typically achieved using Boc anhydride in the presence of a base like DMAP or triethylamine in dichloromethane at 0–25°C . Subsequent coupling of the Boc-protected cyclohexylmethyl moiety to the butyric acid backbone involves activating the carboxylic acid with EDCI/HOBt or DCC, followed by nucleophilic substitution. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation by GC or HPLC (>98% purity) are critical to minimize diastereomers .

Q. How can researchers confirm the structural integrity of the Boc-protected cyclohexylmethyl group in this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the cyclohexane ring’s trans configuration (axial-equatorial coupling patterns). IR spectroscopy can confirm the presence of carbonyl groups (Boc: ~1680–1720 cm, carboxylic acid: ~2500–3300 cm). Mass spectrometry (ESI-MS or HRMS) should match the molecular ion peak to the theoretical mass (CHNO: ~313.48 g/mol) .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during the coupling of the cyclohexylmethyl moiety to the butyric acid backbone?

- Methodological Answer : Steric hindrance and temperature control are key. Employ bulky coupling agents like HATU or PyBOP to favor trans-configuration. Conduct reactions at low temperatures (−20°C to 0°C) to reduce kinetic byproducts. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) post-synthesis can separate diastereomers, while NOESY NMR can confirm spatial arrangement .

Q. How can conflicting 1H^1H1H-NMR data arising from dynamic chair flipping of the cyclohexane ring be resolved?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) studies. At low temperatures (−40°C), chair flipping is slowed, revealing distinct axial/equatorial proton signals. Alternatively, use -DEPT NMR to analyze quaternary carbons, which are unaffected by ring flipping. Computational modeling (DFT or MD simulations) can further predict preferred conformations .

Q. What role does the trans-cyclohexylmethyl group play in modulating the compound’s biological activity?

- Methodological Answer : The trans-configuration enhances rigidity and influences binding to hydrophobic pockets in enzymes or receptors. Comparative studies with cis analogs (e.g., enzymatic inhibition assays or SPR binding kinetics) can quantify stereochemical effects. Molecular docking simulations (AutoDock Vina) may predict interactions with targets like proteases or GPCRs .

Notes on Contradictions & Limitations

- reports GC-based purity for isomers but does not address chiral separation, necessitating advanced techniques like chiral HPLC for trans-specific analysis.

- While highlights biological applications, direct data on the target compound’s activity is absent; researchers must extrapolate from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.